molecular formula C26H24N2O6S B2999224 4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid CAS No. 2127078-88-8

4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid

Cat. No.: B2999224
CAS No.: 2127078-88-8
M. Wt: 492.55
InChI Key: LUGNKMAPUHAWDO-UHFFFAOYSA-N
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Description

4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid is a synthetic organic compound featuring a piperazine core modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfonylbenzoic acid moiety. The Fmoc group is widely used in peptide synthesis due to its orthogonality and ease of removal under mild basic conditions. Its structural complexity necessitates specialized synthetic routes and characterization methods, as seen in analogous compounds .

Properties

IUPAC Name

4-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c29-25(30)18-9-11-19(12-10-18)35(32,33)28-15-13-27(14-16-28)26(31)34-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGNKMAPUHAWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127078-88-8
Record name 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

2-[4-(Fmoc)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

  • Structure : Replaces the sulfonylbenzoic acid group with an acetic acid moiety.
  • Molecular Weight : 366.42 g/mol (C21H22N2O4) vs. ~500 g/mol (estimated) for the target compound.
  • Applications : Used in peptide synthesis as a linker due to its carboxylic acid functionality. The shorter chain and lack of sulfonyl group reduce steric hindrance, favoring conjugation reactions .
  • Safety: Limited hazard data; classified as non-dangerous for transport .

4-(1-Fmoc-4-tert-butoxycarbonylpiperazin-2-yl)benzoic Acid (CAS 2177264-19-4)

  • Structure : Incorporates a tert-butoxycarbonyl (Boc) group alongside Fmoc and benzoic acid.
  • Molecular Weight : 528.6 g/mol (C31H32N2O6).
  • Applications : Dual protection (Fmoc and Boc) enables sequential deprotection strategies in solid-phase synthesis. The absence of a sulfonyl group limits its use in sulfonamide-based drug scaffolds .
  • Synthesis : Requires multi-step protection/deprotection, leading to moderate yields (~60–80%) .

6-(4-Fmoc-piperazin-1-yl)-4-oxoquinazolin-3-yl-acetic Acid (CAS 269078-82-2)

  • Structure: Combines Fmoc-piperazine with a quinazolinone-acetic acid group.
  • Molecular Weight : 510.54 g/mol (C29H26N4O5).
  • Applications: Used in kinase inhibitor research. The quinazolinone core provides planar rigidity, contrasting with the sulfonylbenzoic acid’s flexibility .
  • Hazards : Classified with warnings (H302, H315) due to irritancy .

Physicochemical Properties

Property Target Compound* 2-[4-(Fmoc)piperazin-1-yl]acetic Acid 4-(1-Fmoc-4-Boc-piperazin-2-yl)benzoic Acid
Molecular Weight ~500 g/mol 366.42 g/mol 528.6 g/mol
Solubility High (polar solvents) Moderate (DMSO, DMF) Low (organic solvents)
Melting Point Not reported Not reported Not reported
Hazard Classification Likely non-dangerous Non-dangerous Non-dangerous

*Estimated based on structural analogues.

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